N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLENE]-2,2-DIPHENOXYACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a brominated ethoxyphenyl group and a diphenoxyacetohydrazide moiety
Preparation Methods
The synthesis of N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLENE]-2,2-DIPHENOXYACETOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the condensation of 5-bromo-2-ethoxybenzaldehyde with 2,2-diphenoxyacetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLENE]-2,2-DIPHENOXYACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLENE]-2,2-DIPHENOXYACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLENE]-2,2-DIPHENOXYACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLENE]-2,2-DIPHENOXYACETOHYDRAZIDE can be compared with similar compounds such as:
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide: This compound shares a similar brominated ethoxyphenyl group but differs in its sulfonamide moiety.
N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]-2,4-DICHLOROBENZENECARBOHYDRAZIDE: This compound has a similar hydrazide structure but includes additional chlorine atoms
The uniqueness of N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLENE]-2,2-DIPHENOXYACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21BrN2O4 |
---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2,2-diphenoxyacetamide |
InChI |
InChI=1S/C23H21BrN2O4/c1-2-28-21-14-13-18(24)15-17(21)16-25-26-22(27)23(29-19-9-5-3-6-10-19)30-20-11-7-4-8-12-20/h3-16,23H,2H2,1H3,(H,26,27)/b25-16+ |
InChI Key |
REXXLZHCQMWISW-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.